Methyl 2-(acryloyloxy)benzoate
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Overview
Description
Methyl 2-(acryloyloxy)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an acrylate group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(acryloyloxy)benzoate can be synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically involves the following steps:
- Dissolve 2-hydroxybenzoic acid in an organic solvent like dichloromethane.
- Add triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.
- Slowly add acryloyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by washing with water and drying over anhydrous sodium sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(acryloyloxy)benzoate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and acrylic acid.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization of the acrylate group.
Nitration: A mixture of concentrated nitric acid and sulfuric acid is used for nitration of the benzoate ring.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.
Major Products:
Polymerization: Polymers with acrylate functionalities.
Nitration: Nitro-substituted this compound.
Hydrolysis: 2-Hydroxybenzoic acid and acrylic acid.
Scientific Research Applications
Methyl 2-(acryloyloxy)benzoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and coatings.
Materials Science: Employed in the development of advanced materials with tailored mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 2-(acryloyloxy)benzoate is primarily related to its ability to undergo polymerization and form cross-linked networks The acrylate group can participate in radical polymerization reactions, leading to the formation of polymers with specific properties
Comparison with Similar Compounds
Methyl 2-(acryloyloxy)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: Lacks the acrylate group and is primarily used as a fragrance and solvent.
2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate): A more complex ester with multiple acrylate groups, used in the synthesis of liquid crystalline polymers.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group, used in flavorings and fragrances.
The uniqueness of this compound lies in its combination of the acrylate and benzoate functionalities, which provide a versatile platform for various chemical reactions and applications.
Biological Activity
Methyl 2-(acryloyloxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features an acrylate functional group attached to a benzoate moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C11H10O3
- Molecular Weight : 194.19 g/mol
The presence of the acrylate group allows for polymerization reactions, which can lead to various applications in material science and biomedicine.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effectiveness in inhibiting growth.
- Case Study : A study conducted on its efficacy against Staphylococcus aureus and Candida albicans revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating its potential use as an antimicrobial agent in therapeutic applications .
2. Cytotoxic Effects
In vitro assays have shown that this compound possesses cytotoxic effects on cancer cell lines.
- Research Findings : A study evaluated the compound's impact on human breast cancer cells (MCF-7). Results indicated that treatment with this compound at concentrations of 50 µM led to a decrease in cell viability by approximately 70% after 48 hours .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 90 |
25 | 75 |
50 | 30 |
3. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects.
- Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential role in managing inflammatory conditions.
Pharmacological Applications
The pharmacological profile of this compound points towards several applications:
- Drug Development : Its cytotoxicity against cancer cells positions it as a candidate for further development into anticancer therapies.
- Antimicrobial Formulations : Given its antimicrobial properties, it could be integrated into formulations aimed at treating infections.
Properties
CAS No. |
4513-46-6 |
---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 2-prop-2-enoyloxybenzoate |
InChI |
InChI=1S/C11H10O4/c1-3-10(12)15-9-7-5-4-6-8(9)11(13)14-2/h3-7H,1H2,2H3 |
InChI Key |
HRNCZFIWELTICZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C=C |
Origin of Product |
United States |
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